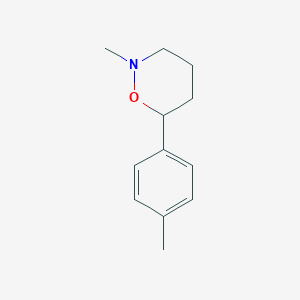
2-Methyl-6-(4-methylphenyl)oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylphenyl)oxazinane is a heterocyclic compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)oxazinane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methylbenzylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(4-methylphenyl)oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other nitrogen-containing heterocycles.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
2-Methyl-6-(4-methylphenyl)oxazinane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)oxazinane involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-6-phenyl-1,2-oxazinane
- 2-Methyl-6-(4-chlorophenyl)-1,2-oxazinane
- 2-Methyl-6-(4-methoxyphenyl)-1,2-oxazinane
Uniqueness
2-Methyl-6-(4-methylphenyl)oxazinane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
15769-90-1 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylphenyl)oxazinane |
InChI |
InChI=1S/C12H17NO/c1-10-5-7-11(8-6-10)12-4-3-9-13(2)14-12/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
SZLYOURTTIGMRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCN(O2)C |
SMILES canonique |
CC1=CC=C(C=C1)C2CCCN(O2)C |
Key on ui other cas no. |
15769-90-1 |
Synonymes |
2-Methyl-3,4,5,6-tetrahydro-6-p-tolyl-2H-1,2-oxazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















